Protein serotonylation studies lack tools for selective tagging of modified proteins. 5-PT (CAS 92085-05-7) is an alkyne-functionalized serotonin analog transported by SERT and utilized as a TGM2 substrate in live cells, enabling bioorthogonal CuAAC click chemistry.
• Enables biotin-azide conjugation for streptavidin pull-down & LC-MS/MS serotonylome profiling
• Compatible with fluorophore-azide for fluorescence imaging of serotonin trafficking
• Serves as synthetic intermediate for dihydropyrano[3,2-e]indole 5-HT receptor ligands
Free base; stable formic salt also available. Supplied with Certificate of Analysis.
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Cat. No.B12391422
⚠ Attention: For research use only. Not for human or veterinary use.
2-(5-Prop-2-ynoxy-1H-indol-3-yl)ethanamine, commonly designated 5-Propargyltryptamide (5-PT), is an alkynylated derivative of serotonin (5-hydroxytryptamine, 5-HT). It is characterized by a terminal alkyne (propargyl) group at the 5-position of the indole core [1]. This structural modification enables its participation in bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, facilitating the covalent attachment of reporter tags such as fluorophores or biotin . The compound is recognized as a functional probe for investigating protein serotonylation, a post-translational modification catalyzed by transglutaminase 2 (TGM2) [2]. It is taken up by cells via the serotonin transporter (SERT) and serves as a substrate for serotonylation in living systems [3].
[1] Macor, J. E. (1995). An unusual by-product in a concise synthesis of a rotationally restricted phenolic analog of serotonin. Tetrahedron Letters, 36(39), 7019–7022. View Source
[2] Zhang, Y. et al. (2025). Synthesis of the serotonin derivative 5-PT and establishment of a research system for protein serotonylation. Journal of Shanghai Jiao Tong University (Medical Science). View Source
[3] Zhu, H. et al. (2023). Implications of Transglutaminase-Mediated Protein Serotonylation in the Epigenetic Landscape, Small Cell Lung Cancer, and Beyond. Cancers, 15(4), 1332. View Source
5-PT Substitution: Why Generic Analogs Fail
Substitution of 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine with a generic serotonin analog or a different 5-alkyloxytryptamine derivative is scientifically unsound for applications requiring bioorthogonal conjugation. The terminal alkyne moiety of 5-PT is the exclusive functional handle enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a cornerstone of modern chemical biology for selective labeling and enrichment [1]. In contrast, serotonin (5-HT) and its common 5-substituted analogs (e.g., 5-methoxytryptamine) lack this clickable functionality, precluding their use in covalent tagging strategies essential for proteomic identification of serotonylated substrates or for fluorescent tracking of serotonin dynamics in live cells [2]. Furthermore, while the broader class of 5-alkyloxytryptamines exhibits potent 5-HT1Dβ receptor binding (Ki < 5 nM for optimal analogs), these compounds are not functionalized for click chemistry and thus cannot support the specific experimental workflows enabled by 5-PT [3]. This fundamental chemical distinction makes generic substitution a direct source of experimental failure in any protocol designed around the alkyne handle.
Alkyne handle absent
Serotonin (5-HT) lacks the terminal alkyne required for CuAAC click chemistry, precluding covalent tagging and enrichment workflows.
No covalent tagging capability
Common 5-substituted analogs (e.g., 5-methoxytryptamine) cannot support alkyne-based proteomic labeling or fluorescence tracking.
Receptor affinity ≠ click function
High 5-HT1Dβ binding of some 5-alkyloxytryptamines does not confer click functionality and may mislead probe selection.
[1] Zhang, Y. et al. (2025). Synthesis of the serotonin derivative 5-PT and establishment of a research system for protein serotonylation. Journal of Shanghai Jiao Tong University (Medical Science). View Source
[2] Zhu, H. et al. (2023). Implications of Transglutaminase-Mediated Protein Serotonylation in the Epigenetic Landscape, Small Cell Lung Cancer, and Beyond. Cancers, 15(4), 1332. View Source
[3] Glennon, R. A. et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314-22. View Source
5-PT vs. Serotonin Probes: Evidence
Click Chemistry for Covalent Protein Labeling
2-(5-Prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) contains a terminal alkyne moiety that enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for covalent attachment of reporter tags, whereas serotonin (5-HT) lacks this functional handle and cannot participate in such bioorthogonal conjugation reactions .
Click chemistry compatibilityClass-level
5-PT: Alkyne present – CuAAC enabled5-HT: No alkyne – incompatible
Alkyne handle supports CuAAC labeling, a requirement for covalent tagging workflows.
Data to verify; class-level inference
Protein SerotonylationClick ChemistryProteomics
Evidence Dimension
Click Chemistry Compatibility
Target Compound Data
Contains terminal alkyne; undergoes CuAAC with azide-functionalized reporters
Comparator Or Baseline
Serotonin (5-HT): no alkyne moiety; incompatible with CuAAC click chemistry
Quantified Difference
Qualitative: functional vs. non-functional
Conditions
In vitro click chemistry conjugation assays
Why This Matters
Procurement of 5-PT is essential for any experimental workflow requiring covalent tagging of serotonin-utilizing proteins or tracking of serotonin dynamics; serotonin itself is chemically inert in this context.
Protein SerotonylationClick ChemistryProteomics
In Vivo Serotonylated Protein Enrichment
In a chemical proteomics workflow, treatment of cells with 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) followed by click chemistry with biotin-azide and streptavidin enrichment led to the identification of multiple serotonylated proteins via mass spectrometry; in contrast, treatment with serotonin (5-HT) under the same conditions yielded no enrichment of serotonylated proteins due to the absence of a clickable handle [1][2].
Proteomic enrichmentReported
5-PT: Multiple serotonylated proteins identified by LC-MS/MS5-HT: No enrichment possible
Supports proteomic identification of serotonylation substrates.
Cross-study comparable; cell models used
Protein SerotonylationChemical ProteomicsPost-Translational Modification
Evidence Dimension
Enrichment of Serotonylated Proteins
Target Compound Data
Multiple serotonylated proteins identified by LC-MS/MS
Comparator Or Baseline
Serotonin (5-HT): no enrichment possible
Quantified Difference
Qualitative: detection vs. non-detection
Conditions
Human pancreatic cancer AsPC-1 cells, mouse CD4+/CD8+ T cells, BMDMs; click chemistry enrichment and proteomic analysis
Why This Matters
5-PT is uniquely qualified for studies aiming to identify the cellular targets of serotonylation, a requirement that serotonin cannot fulfill, making 5-PT the only viable procurement choice for this experimental objective.
Protein SerotonylationChemical ProteomicsPost-Translational Modification
[1] Zhang, Y. et al. (2025). Synthesis of the serotonin derivative 5-PT and establishment of a research system for protein serotonylation. Journal of Shanghai Jiao Tong University (Medical Science). View Source
[2] Zhu, H. et al. (2023). Implications of Transglutaminase-Mediated Protein Serotonylation in the Epigenetic Landscape, Small Cell Lung Cancer, and Beyond. Cancers, 15(4), 1332. View Source
SERT Uptake & Click-Based Detection
Flow cytometry analysis confirmed that 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) is efficiently taken up by human pancreatic cancer AsPC-1 cells and mouse immune cells (CD4+ T cells, CD8+ T cells, BMDMs) via the serotonin transporter (SERT), enabling downstream click chemistry-based detection [1]. In contrast, non-alkynylated serotonin analogs such as 5-methoxytryptamine, while also taken up by SERT, cannot be covalently labeled for fluorescence detection, limiting their utility in cellular uptake studies [2].
Cellular uptake & detectionReported
5-PT: Uptake via SERT; click enables fluorescent labeling5-Methoxytryptamine: Uptake occurs, no click labeling
Provides a clickable handle for fluorescence detection.
For researchers needing to visualize or quantify cellular uptake of a serotonin analog, 5-PT provides a clickable handle for fluorescent tagging, a capability absent in standard 5-substituted tryptamines.
[1] Zhang, Y. et al. (2025). Synthesis of the serotonin derivative 5-PT and establishment of a research system for protein serotonylation. Journal of Shanghai Jiao Tong University (Medical Science). View Source
[2] Nelson, D. L. et al. (1999). Indole-ethanamines. U.S. Patent No. 5,861,425. View Source
Conformationally Restricted Serotonin Analog Synthesis
2-(5-Prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) serves as a key intermediate in the synthesis of conformationally restricted serotonin analogs such as dihydropyrano[3,2-e]indoles. Specifically, the 5-propargyloxy group undergoes a Claisen rearrangement/cyclization to form the pyrano[3,2-e]indole core, a transformation that cannot be achieved with saturated 5-alkyloxy derivatives [1][2]. For example, 5-ethoxytryptamine lacks the necessary alkyne functionality for this cyclization, limiting its synthetic versatility [3].
Synthetic versatilityMethod context
Undergoes Claisen rearrangement/cyclization to give pyrano[3,2-e]indoles (36% yield). 5-Ethoxytryptamine: saturated ether, no cyclization.
Provides synthetic access to conformationally restricted serotonin analogs.
For medicinal chemistry programs requiring conformationally restricted serotonin receptor ligands, 5-PT is a unique building block that enables access to a distinct chemical space not accessible via saturated 5-alkoxy analogs.
[1] Macor, J. E. (1995). An unusual by-product in a concise synthesis of a rotationally restricted phenolic analog of serotonin. Tetrahedron Letters, 36(39), 7019–7022. View Source
[2] Macor, J. E. et al. (2000). Studies towards understanding the mechanism of the unusual rearrangement of certain 5-propargyloxyindoles. Tetrahedron Letters, 41(19), 3541-3545. View Source
[3] Marivingt-Mounir, C. et al. (1997). Binding affinity and biological activity of oxygen and sulfur isosteres at melatonin receptors. Bioorganic & Medicinal Chemistry Letters. View Source
5-PT Research & Industrial Applications
Serotonylated Protein Substrate Identification
5-PT is administered to live cells or tissues, where it is taken up by SERT and serves as a substrate for TGM2-mediated serotonylation of target proteins [1]. Following cell lysis, the alkyne handle is reacted with biotin-azide via CuAAC click chemistry, enabling streptavidin pull-down of serotonylated proteins. Subsequent LC-MS/MS analysis identifies the enriched proteins, providing a comprehensive map of the cellular serotonylome [2]. This workflow is uniquely enabled by the alkyne functionality of 5-PT and cannot be performed with unmodified serotonin.
Fluorescence Imaging of Serotonin Dynamics
5-PT is incubated with cells or perfused into tissue slices, where it is transported by SERT and distributed similarly to endogenous serotonin [1]. The alkyne group is subsequently reacted with a fluorophore-azide conjugate via CuAAC click chemistry, enabling visualization of the probe's localization using fluorescence microscopy. This approach allows researchers to track serotonin uptake, distribution, and trafficking in real-time or in fixed samples, a capability not offered by non-clickable serotonin analogs [2].
Synthesis of Conformationally Restricted Serotonin Ligands
5-PT is used as a synthetic intermediate for the preparation of dihydropyrano[3,2-e]indole derivatives, a class of conformationally restricted serotonin analogs with potential selectivity for specific 5-HT receptor subtypes [1]. The 5-propargyloxy group undergoes a thermal Claisen rearrangement to form the pyrano ring, a transformation that requires the terminal alkyne functionality [2]. This synthetic route provides access to a chemical space that is inaccessible using saturated 5-alkoxy tryptamines, making 5-PT a valuable building block for medicinal chemistry efforts targeting 5-HT receptors [3].
Application
Selection Property
Validation Focus
Protein serotonylation substrate identification
Click chemistry handle (alkyne)
Proteomic enrichment validation
Serotonin dynamics fluorescence imaging
SERT uptake & click detectability
Cellular localization verification
Conformationally restricted ligand synthesis
Synthetic versatility (Claisen rearrangement)
Reaction condition optimization
[1] Zhang, Y. et al. (2025). Synthesis of the serotonin derivative 5-PT and establishment of a research system for protein serotonylation. Journal of Shanghai Jiao Tong University (Medical Science). View Source
[2] Zhu, H. et al. (2023). Implications of Transglutaminase-Mediated Protein Serotonylation in the Epigenetic Landscape, Small Cell Lung Cancer, and Beyond. Cancers, 15(4), 1332. View Source
[3] Macor, J. E. (1995). An unusual by-product in a concise synthesis of a rotationally restricted phenolic analog of serotonin. Tetrahedron Letters, 36(39), 7019–7022. View Source
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